
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is an organic compound with the molecular formula C9H10ClNO4S2 It is a derivative of thiazolidine and is characterized by the presence of a sulfonyl chloride group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride typically involves the reaction of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoic acid with thionyl chloride (SOCl2). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to a sulfonyl chloride group. The reaction conditions generally include:
Reagents: 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzoic acid, thionyl chloride
Solvent: Dichloromethane (DCM) or chloroform
Temperature: Reflux (approximately 60-70°C)
Duration: Several hours until the reaction is complete
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form sulfonamides, sulfonate esters, or sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to form the corresponding sulfonamide or sulfonic acid derivatives.
Oxidation Reactions: Oxidation can lead to the formation of sulfone derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (amines, alcohols, thiols), base (triethylamine), solvent (DCM, THF), room temperature to reflux
Reduction: Reducing agents (LiAlH4, NaBH4), solvent (ether, THF), low temperature
Oxidation: Oxidizing agents (H2O2, mCPBA), solvent (acetic acid, DCM), room temperature
Major Products
Sulfonamides: Formed by reaction with amines
Sulfonate Esters: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfones: Formed by oxidation
Scientific Research Applications
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of sulfonamide and sulfonate derivatives.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of proteases and other enzymes involved in disease pathways.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mechanism of Action
The mechanism of action of 4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride involves its reactivity with nucleophilic sites on target molecules. The sulfonyl chloride group is highly electrophilic and can react with nucleophiles such as amino acids, peptides, or proteins, leading to the formation of covalent bonds. This reactivity underlies its potential as an enzyme inhibitor, where it can modify the active site of enzymes and inhibit their activity.
Comparison with Similar Compounds
Similar Compounds
- 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzoic acid
- 4-(1,1-Dioxo-1lambda6,2-thiazolidin-2-yl)benzene-1-sulfonamide
- 4-(1,1-Dioxo-1lambda6,2,5-thiadiazolidin-2-yl)benzoic acid
Uniqueness
4-(1,1-Dioxo-1,2-thiazolidin-2-yl)benzene-1-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This distinguishes it from similar compounds that may lack this functional group and, therefore, have different reactivity and applications.
Properties
CAS No. |
1240529-01-4 |
|---|---|
Molecular Formula |
C9H10ClNO4S2 |
Molecular Weight |
295.8 g/mol |
IUPAC Name |
4-(1,1-dioxo-1,2-thiazolidin-2-yl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H10ClNO4S2/c10-17(14,15)9-4-2-8(3-5-9)11-6-1-7-16(11,12)13/h2-5H,1,6-7H2 |
InChI Key |
NBMRNUHOCZZUFW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)S(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


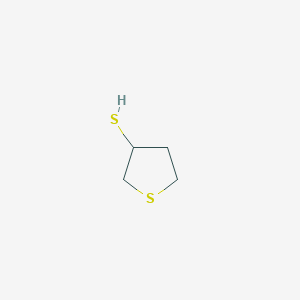
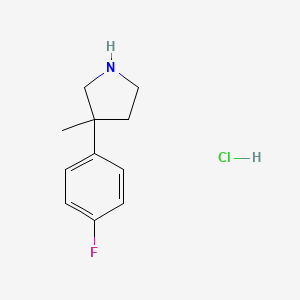
![7-(Piperidin-4-yl)tetrazolo[1,5-a]pyrimidine hydrochloride](/img/structure/B12314559.png)
![5-hydroxy-1-[(E)-[5-(2,3,5,6-tetradeuterio-4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione](/img/structure/B12314570.png)
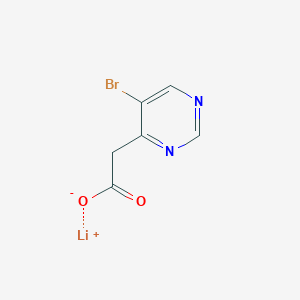
![11-Hydroxy-6,10,13-trimethyl-3-oxo-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B12314576.png)
![[2-(11-Acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] acetate](/img/structure/B12314592.png)
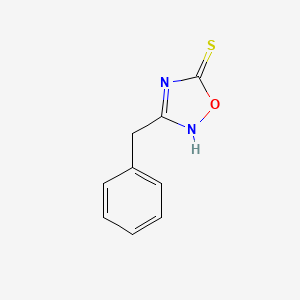
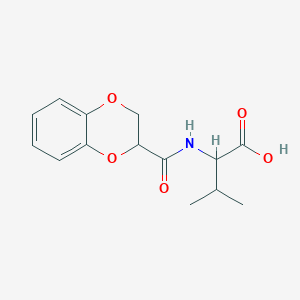

![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)

